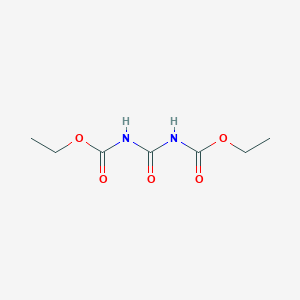

ethyl N-(ethoxycarbonylcarbamoyl)carbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl N-(ethoxycarbonylcarbamoyl)carbamate is a compound with the molecular formula C7H12N2O5 and a molecular weight of 204.18 g/mol. It is also known as the ethyl ester of carbamic acid .

Synthesis Analysis

Ethyl carbamate, a related compound, is formed from the reaction of urea with ethanol . The yeast and/or lactic acid bacteria added to catalyze the fermentation process generates urea by metabolism of amino acids such as arginine or citrulline . The reaction is between urea that occurs naturally and the ethanol generated during fermentation .Chemical Reactions Analysis

Ethyl carbamate is produced by several chemical mechanisms: first, from urea and various proteins like citrulline produced during the fermentation step and second from cyanide, and hydrocyanic acid, via ethyl carbamate precursors such as cyanate .Applications De Recherche Scientifique

Carcinogenicity and Toxicity Studies : Ethyl carbamate (urethane) is extensively studied for its carcinogenic properties. It's a frequent contaminant in fermented foods and beverages and has been classified as a Group 2A carcinogen by the International Agency for Research on Cancer (IARC) (Baan et al., 2007). Ethyl carbamate's toxic effects on various organs and potential long-term exposure risks leading to neurological disorders have also been investigated (Gowd et al., 2018).

Detection in Food and Beverages : The development of methods for detecting ethyl carbamate in food products, particularly in fermented foods and alcoholic beverages, is a significant area of research. Studies have focused on advanced techniques like indirect ELISA, surface-enhanced Raman scattering, and fluorescent sensors for sensitive detection of ethyl carbamate in various food matrices (Luo et al., 2017); (Yang et al., 2013); (Wei et al., 2021).

Synthesis and Biological Activity : Research on ethyl N-(ethoxycarbonylcarbamoyl)carbamate derivatives has revealed significant antineoplastic and antifilarial activities. These compounds have shown potential as novel agents for cancer therapy and treatment of parasitic infections (Ram et al., 1992).

Mitigation Strategies in Alcoholic Beverages : Considering the health risks associated with ethyl carbamate, research has been conducted to develop strategies for reducing its levels in alcoholic beverages. These strategies include physical, chemical, enzymatic, and metabolic engineering technologies (Zhao et al., 2013).

Chemical Synthesis Applications : Ethyl carbamate is used in various chemical synthesis processes. For instance, its derivatives have been employed in the asymmetric aminohydroxylation of alkenes (Reddy et al., 1998) and in stereoselective intermolecular C-H amination reactions (Lebel et al., 2012).

Environmental Impact and Food Safety : Ethyl carbamate's presence in the environment, especially in foods and beverages, is a concern due to its toxic and carcinogenic properties. Research efforts are directed towards understanding its formation mechanisms and developing prevention methods (Weber & Sharypov, 2009).

Safety and Hazards

Ethyl carbamate, a related compound, is a process contaminant that is sometimes found in fermented foods and alcoholic beverages . It has been classified as a group 2A carcinogen, “probably carcinogenic to humans”, by the World Health Organization’s International Agency for Research on Cancer (IARC) in 2007 .

Propriétés

IUPAC Name |

ethyl N-(ethoxycarbonylcarbamoyl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O5/c1-3-13-6(11)8-5(10)9-7(12)14-4-2/h3-4H2,1-2H3,(H2,8,9,10,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWARNCMTCYKUBS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC(=O)NC(=O)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70984686 |

Source

|

| Record name | N'-(Ethoxycarbonyl)-N-[ethoxy(hydroxy)methylidene]carbamimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70984686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl N-(ethoxycarbonylcarbamoyl)carbamate | |

CAS RN |

6620-41-3 |

Source

|

| Record name | NSC27526 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27526 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N'-(Ethoxycarbonyl)-N-[ethoxy(hydroxy)methylidene]carbamimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70984686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(3-Carboxypropanoyl)amino]benzoic acid](/img/structure/B188593.png)

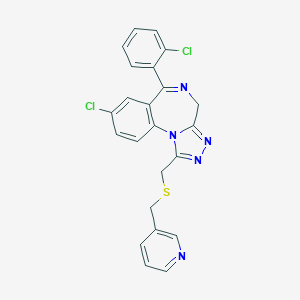

![1-bromo-8-chloro-6-(2-chlorophenyl)-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine](/img/structure/B188606.png)

![6-aminopyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B188610.png)

![6-Chloro-5-[(e)-(4-chlorophenyl)diazenyl]pyrimidine-2,4-diamine](/img/structure/B188613.png)